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Compound of Interest

Compound Name: 1,2-Dichloro-2-fluoropropane

CAS No.: 420-97-3

Cat. No.: B1345526 Get Quote

1,2-Dichloro-2-fluoropropane is a chiral molecule featuring a stereocenter at the second

carbon atom. The presence of three different halogen atoms on a short carbon chain results in

significant intramolecular interactions that dictate its preferred three-dimensional structure. The

rotation around the C1-C2 bond gives rise to different rotational isomers, or conformers. The

stability of these conformers is influenced by steric hindrance and electrostatic interactions

between the bulky chlorine atoms, the highly electronegative fluorine atom, and the methyl

group.

Similar to the well-studied 1,2-dichloroethane, 1,2-dichloro-2-fluoropropane is expected to

exist primarily in anti and gauche conformations.[1][2] In the anti conformation, the C1-Cl bond

and the C2-C(H3) bond are positioned at a 180° dihedral angle, minimizing steric repulsion. In

the gauche conformations, this dihedral angle is approximately 60°. The relative populations of

these conformers are temperature-dependent and influence the observed spectroscopic data,

which typically represent a population-weighted average of all contributing forms.
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Caption: Rotational isomers of 1,2-Dichloro-2-fluoropropane.
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Vibrational Spectroscopy: IR and Raman Analysis
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The infrared

(IR) and Raman spectra are characteristic "fingerprints" that reveal the types of chemical bonds

and the overall molecular symmetry.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,2-Dichloro-2-fluoropropane has been recorded and is available

through the NIST Chemistry WebBook.[3] The key absorption bands are summarized below.

The interpretation is based on characteristic group frequencies for alkyl halides.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-3000 Medium
C-H stretching vibrations

(methyl and methylene groups)

~1450 Medium
C-H bending (scissoring and

asymmetric) vibrations

~1380 Medium
C-H bending (symmetric,

methyl) vibration

~1000-1100 Strong C-F stretching vibration

~650-800 Strong C-Cl stretching vibrations

Below 600 Variable
Skeletal C-C vibrations and

other bending modes

Causality and Interpretation:

C-H Stretching: The absorptions just below 3000 cm⁻¹ are typical for sp³-hybridized carbon-

hydrogen bonds.

C-F and C-Cl Stretching: The high electronegativity and small mass of fluorine result in a

high-frequency, strong C-F stretching band. The heavier chlorine atoms lead to C-Cl

stretching vibrations at lower wavenumbers.[4] The presence of two C-Cl bonds may lead to
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multiple absorption bands in this region, corresponding to symmetric and asymmetric

stretching modes, further complicated by the presence of different conformers.

Fingerprint Region: The region below 1500 cm⁻¹ is considered the fingerprint region, where

complex vibrations unique to the molecule's structure occur.[4]

The condensed phase IR spectrum was obtained using the following methodology[3]:

Sample Preparation: A 10% solution of 1,2-Dichloro-2-fluoropropane in carbon

tetrachloride (CCl₄) was prepared for the 5000-1330 cm⁻¹ spectral range. A separate 10%

solution in carbon disulfide (CS₂) was used for the 1330-625 cm⁻¹ range to avoid solvent

interference.

Instrumentation: A dispersive prism, grating, or hybrid spectrometer was used.

Data Collection: The spectrum was recorded in transmission mode through a cell with a path

length of approximately 0.011 cm.

Data Processing: The digitized spectrum was generated from a hard copy of the original

spectrum.
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IR Spectroscopy Experimental Workflow
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Caption: Workflow for obtaining the IR spectrum.

Raman Spectroscopy
As of the current date, publicly accessible, experimentally determined Raman spectra for 1,2-
Dichloro-2-fluoropropane are not readily available. However, a theoretical Raman spectrum
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can be predicted using computational methods. The key expected features would be strong

bands for C-Cl and C-C stretching vibrations, which are often more intense in Raman than in IR

spectroscopy due to the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an

additional, highly sensitive probe.

¹H NMR Spectroscopy
While an experimental spectrum is not available in public databases, the ¹H NMR spectrum can

be predicted based on the molecular structure. There are three distinct proton environments in

1,2-Dichloro-2-fluoropropane: the methyl group (-CH₃) and the two diastereotopic protons of

the methylene group (-CH₂Cl).

-CH₃ group (3H): This will appear as a doublet due to coupling with the two protons on the

adjacent methylene group is not correct. The methyl protons are coupled to the fluorine on

the same carbon, this is not correct either. The methyl protons are on C3, and will be coupled

to the protons on C1 through 4 bonds, which is usually very small or zero. The methyl group

is adjacent to a chiral center, but the protons of the methyl group itself are equivalent. The

signal will be a singlet, but likely broadened or showing complex splitting due to long-range

coupling to F and the CH2 protons. A more likely prediction is a doublet due to coupling with

the fluorine atom on the adjacent carbon (³JHF).

-CH₂Cl group (2H): The two protons on the C1 carbon are diastereotopic because of the

adjacent stereocenter at C2. Therefore, they are chemically non-equivalent and will have

different chemical shifts. They will appear as two separate signals, each being a doublet of

doublets. Each proton is geminally coupled to the other proton on the same carbon (²JHH)

and vicinally coupled to the fluorine atom on the adjacent carbon (³JHF).
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Proton Group
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Coupling
Constants (Hz)

-CH₃ ~1.8 - 2.2 Doublet ³JHF ≈ 1-5 Hz

-CH₂Cl (Hₐ) ~3.8 - 4.2 Doublet of Doublets
²JHH ≈ 12-18 Hz,

³JHF ≈ 15-25 Hz

-CH₂Cl (Hₑ) ~3.6 - 4.0 Doublet of Doublets
²JHH ≈ 12-18 Hz,

³JHF ≈ 15-25 Hz

Note: The chemical shifts are estimates based on analogous structures like 1,2-

dichloropropane.[5][6] The actual values may vary.
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Caption: Predicted proton-fluorine coupling in ¹H NMR.

¹³C NMR Spectroscopy
The molecule has three carbon atoms, all in unique chemical environments. Therefore, three

distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
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C1 (-CH₂Cl): This carbon is attached to a chlorine atom and is adjacent to the heavily

substituted C2.

C2 (-C(F)Cl-): This carbon is attached to a fluorine and a chlorine atom, and the methyl

group. It will be significantly deshielded and will exhibit a large one-bond carbon-fluorine

coupling (¹JCF).

C3 (-CH₃): The methyl carbon. It will show a smaller two-bond carbon-fluorine coupling

(²JCF).

Carbon Atom
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity (in ¹⁹F
coupled spectrum)

Coupling Constant
(Hz)

C1 (-CH₂Cl) ~50 - 60 Doublet ²JCF ≈ 20-30 Hz

C2 (-C(F)Cl-) ~90 - 110 Doublet ¹JCF ≈ 170-250 Hz

C3 (-CH₃) ~20 - 30 Doublet ²JCF ≈ 20-30 Hz

Note: Chemical shifts are estimated based on related structures.[7][8] The most notable feature

is the large ¹JCF coupling constant, which is a hallmark of a fluorine atom directly bonded to a

carbon.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.[9] For 1,2-
Dichloro-2-fluoropropane, a single resonance is expected in the ¹⁹F NMR spectrum. This

signal will be split by the neighboring protons.

Signal: The fluorine on C2 will be coupled to the two diastereotopic protons on C1 (two

different ³JHF values) and the three equivalent protons on the methyl group (one ⁴JHF

value).

Multiplicity: The signal will likely appear as a complex multiplet, specifically a triplet of triplets

or a doublet of doublets of quartets, although the four-bond coupling (⁴JHF) to the methyl

protons might be too small to be resolved, in which case the signal would appear as a triplet

of doublets.
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An experimental ¹⁹F NMR spectrum is available, confirming these general features.[10][11]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically

added as an internal standard for ¹H and ¹³C NMR.[7]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the free induction decay (FID) for each nucleus (¹H, ¹³C, ¹⁹F) using

appropriate pulse sequences.

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline

correction to obtain the final spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 1,2-Dichloro-2-fluoropropane (MW ≈ 130.97 g/mol ),

electron ionization (EI) is a common method.[10][12]

Key Features of the Mass Spectrum:

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected. Due to

the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern.

The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, reflecting the

natural abundances of ³⁵Cl and ³⁷Cl.

Major Fragments: Fragmentation will likely occur through the loss of atoms or groups

attached to the C1-C2 bond. Common fragmentation pathways for alkyl halides include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a fluorine atom: [M - F]⁺

Loss of HCl: [M - HCl]⁺

Cleavage of the C-C bond.
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Plausible Mass Spectrometry Fragmentation Pathway
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Caption: A simplified fragmentation pathway for 1,2-Dichloro-2-fluoropropane.

Conclusion
The spectroscopic profile of 1,2-Dichloro-2-fluoropropane is dictated by its unique

combination of functional groups and its conformational flexibility. Vibrational spectroscopy

provides clear signatures for the C-H, C-F, and C-Cl bonds. NMR spectroscopy, particularly the

interplay of ¹H, ¹³C, and ¹⁹F nuclei, offers a detailed map of the molecular connectivity and

stereochemistry, with proton-fluorine and carbon-fluorine couplings being especially

informative. Mass spectrometry confirms the molecular weight and reveals characteristic

fragmentation patterns dominated by the loss of halogen atoms. A comprehensive analysis

integrating these techniques provides an unambiguous structural elucidation of the molecule,

which is essential for its application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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